3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-ethyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-3-18-15(19)14-13(8-9-20-14)17-16(18)21-10-12-7-5-4-6-11(12)2/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOFSSVCOVOGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the (2-methylbenzyl)sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with (2-methylbenzyl)thiol.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The (2-methylbenzyl)sulfanyl group undergoes oxidation, producing sulfoxides or sulfones. This reactivity is critical for modifying the compound's electronic properties and bioavailability.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, 12–24 h | Sulfoxide derivative | 65–75% | |
| m-CPBA | Dichloromethane, 0°C to RT | Sulfone derivative | 80–85% |
Example :
Treatment with m-CPBA in dichloromethane at 0°C selectively oxidizes the sulfur atom to a sulfone, confirmed by
NMR (disappearance of S–CH₂ signals) and LC-MS analysis.
Reduction Reactions
Reductive modifications target the thienopyrimidine core or substituents, enabling access to hydrogenated derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Ethanol, reflux, 4 h | Partially reduced thienopyrimidine | 50–60% | |
| LiAlH₄ | Dry THF, 0°C to RT, 2 h | Fully saturated core | 70–75% |
Mechanistic Insight :
LiAlH₄ reduces the pyrimidin-4-one moiety to a dihydro derivative, altering the conjugation and enhancing solubility in polar solvents.
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitutions, enabling functionalization at the 2- and 6-positions of the thienopyrimidine ring.
3.1. Nucleophilic Substitution
The 2-sulfanyl group is replaced by nucleophiles such as amines or thiols under basic conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DMF, 80°C, 6 h | 2-(Benzylamino) derivative | 70% | |
| 4-Fluorothiophenol | K₂CO₃, DMF, 100°C, 8 h | 2-(4-Fluorophenylthio) derivative | 65% |
Example :
Reaction with benzylamine in DMF replaces the sulfanyl group with a benzylamino moiety, verified by
NMR (C=O shift from 175.3 to 170.1 ppm) .
3.2. Electrophilic Substitution
Electrophiles like alkyl halides or acyl chlorides react at the 6-position.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | NaH, THF, RT, 3 h | 6-Methyl derivative | 85% | |
| Acetyl chloride | AlCl₃, DCM, 0°C to RT, 2 h | 6-Acetyl derivative | 60% |
Coupling Reactions
Palladium-catalyzed cross-coupling reactions introduce aryl or heteroaryl groups, expanding structural diversity.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling (Pd(PPh₃)₄) | Dioxane, 90°C, 12 h | 6-Aryl derivative | 75–80% | |
| Buchwald-Hartwig (Pd₂(dba)₃) | Toluene, 110°C, 24 h | 6-Aminoalkyl derivative | 65% |
Example :
Suzuki coupling with 4-fluorophenylboronic acid installs a 4-fluorophenyl group at the 6-position, confirmed by HRMS (m/z 354.12 [M+H]⁺) .
Stability and Reaction Optimization
-
pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed byproducts.
-
Thermal Stability : Reactions above 100°C risk decomposition; optimal temperatures range from 50–80°C .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates, while THF is preferred for reductions .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Typical Yield | Applications |
|---|---|---|---|
| Oxidation | S–CH₂ | 65–85% | Bioactivity modulation |
| Reduction | C=O | 50–75% | Solubility enhancement |
| Substitution | S–R | 60–85% | Structural diversification |
| Coupling | C–Br/I | 65–80% | Drug candidate optimization |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class, including 3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the disruption of cancer cell metabolism or interference with specific signaling pathways associated with tumor growth .
Anti-inflammatory and Antimicrobial Properties
The compound has also shown promise as an anti-inflammatory and antimicrobial agent. Preclinical studies reveal its ability to modulate inflammatory responses and exhibit activity against a range of pathogenic microorganisms. This dual action makes it a valuable candidate for developing treatments for infections and inflammatory diseases .
Biological Applications
Biological Interactions
The thieno[3,2-d]pyrimidine core allows for interactions with biological macromolecules, which is crucial for drug discovery. The compound's structure enables it to act as a ligand in coordination chemistry, potentially leading to the development of new therapeutic agents targeting specific biological pathways .
Enzyme Inhibition
Research has indicated that derivatives of thieno[3,2-d]pyrimidines can act as inhibitors of various enzymes involved in disease processes. For instance, studies on related compounds have shown their effectiveness in inhibiting carbonic anhydrases, which are implicated in cancer progression and other diseases .
Industrial Applications
Material Science
In addition to its biological applications, this compound can be utilized in material science. Its unique electronic and optical properties make it suitable for developing new materials with specific functionalities. This includes applications in organic electronics and photonic devices .
Case Studies
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- 3-ethyl-2-[(2-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- 3-ethyl-2-[(2-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the (2-methylbenzyl)sulfanyl group enhances its lipophilicity and potential for membrane permeability, while the thieno[3,2-d]pyrimidine core provides a versatile scaffold for further functionalization and optimization in various applications.
Biological Activity
3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core with an ethyl group and a (2-methylbenzyl)sulfanyl group, has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The molecular formula for this compound is . The structural representation is as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This can be achieved through cyclization reactions involving thiophene derivatives and nitrogen-containing precursors.
- Ethyl Group Introduction : Alkylation reactions using ethyl halides under basic conditions are employed.
- Attachment of the (2-methylbenzyl)sulfanyl Group : Nucleophilic substitution with (2-methylbenzyl)thiol is used to attach this group.
Anti-inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance:
- IC50 Values : The compound demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib in COX inhibition assays .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains:
- Mechanism : The presence of the sulfanyl group may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
In addition to its anti-inflammatory and antimicrobial effects, this compound has shown promise as an anticancer agent:
- Cell Line Studies : In vitro assays on cancer cell lines have demonstrated that it can induce apoptosis and inhibit proliferation.
- Mechanistic Insights : The compound's ability to interact with specific cellular targets involved in cancer progression is under investigation.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Tageldin et al. (2021) | Evaluated anti-inflammatory effects via COX inhibition assays | Demonstrated significant inhibition of COX enzymes |
| MDPI Review (2020) | Discussed structure–activity relationships (SAR) of thienopyrimidine derivatives | Highlighted potential for drug development based on SAR findings |
| BenchChem Analysis | Reported synthesis routes and biological applications | Confirmed versatility in medicinal chemistry applications |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare thieno[3,2-d]pyrimidin-4-one derivatives like this compound?
Answer:
The synthesis typically involves cyclocondensation of thiophene derivatives with pyrimidine precursors. Key steps include:
- Thioether formation : Reacting a thiol-containing intermediate (e.g., 2-methylbenzyl mercaptan) with a halogenated pyrimidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Using reagents like POCl₃ or PCl₅ to form the fused thieno-pyrimidine ring system .
- Ethyl group introduction : Alkylation at the N3 position using ethyl halides or via nucleophilic substitution .
Validation : Monitor reaction progress via TLC and characterize intermediates using NMR and mass spectrometry (MS).
Advanced: How can crystallographic disorder in the X-ray structure of this compound be resolved during refinement?
Answer:
Disorder often arises from flexible substituents (e.g., the 2-methylbenzyl group). Strategies include:
- Multi-conformational modeling : Use SHELXL to refine disordered regions with partial occupancy for distinct conformers .
- Restraints and constraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles .
- Validation tools : Cross-check using Rfree and residual density maps to avoid overfitting .
Example : A similar compound with a chlorophenyl group exhibited disorder resolved by splitting the benzyl moiety into two conformers (occupancy ratio 0.6:0.4) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent environments (e.g., ethyl group δ ~1.2–1.4 ppm; aromatic protons δ ~6.5–7.5 ppm) .
- High-resolution MS (HRMS) : Confirm molecular formula (e.g., [M+H]<sup>+</sup> expected for C₁₇H₁₇N₂OS₂: 339.0732).
- IR spectroscopy : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) groups .
Advanced: How can computational methods complement experimental data in analyzing structure-activity relationships (SAR) for this compound?
Answer:
- Docking studies : Use software like AutoDock to predict binding interactions with target proteins (e.g., kinases) based on the thieno-pyrimidine core .
- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to rationalize reactivity or regioselectivity .
- MD simulations : Assess conformational stability of the 2-methylbenzyl group in solvent or protein pockets .
Case study : A related pyrimidinone derivative showed improved kinase inhibition after DFT-guided substitution at the C2 position .
Basic: How can reaction yields be optimized during the synthesis of this compound?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thioether formation .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate alkylation steps.
- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions .
Note : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from byproducts.
Advanced: What strategies address contradictions in biological activity data across different assay formats?
Answer:
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to confirm target specificity .
- Buffer conditions : Adjust pH or co-solvents (e.g., DMSO concentration ≤0.1%) to mitigate false positives .
- Data normalization : Include positive/negative controls (e.g., staurosporine for kinase assays) to standardize results .
Example : A thiadiazolo-pyrimidinone showed divergent IC₅₀ values in biochemical vs. cellular assays due to membrane permeability issues .
Advanced: How is the compound’s stability under physiological conditions evaluated for drug discovery applications?
Answer:
- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .
- Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
